molecular formula C13H12N2O3 B11783669 (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone

Cat. No.: B11783669
M. Wt: 244.25 g/mol
InChI Key: YBPMRRAZQSGNJQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a methoxyphenyl group and a methoxypyrimidinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 2-methoxypyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(2-methoxypyrimidin-4-yl)methanone
  • (4-Methoxyphenyl)(2-methoxypyrimidin-6-yl)methanone
  • (4-Methoxyphenyl)(2-methoxypyrimidin-3-yl)methanone

Uniqueness

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methoxypyrimidin-5-yl)methanone

InChI

InChI=1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12(16)10-7-14-13(18-2)15-8-10/h3-8H,1-2H3

InChI Key

YBPMRRAZQSGNJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C(N=C2)OC

Origin of Product

United States

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